

# Application Notes and Protocols for the Characterization of ADB-5Br-INACA

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical characterization of **ADB-5Br-INACA**, a synthetic cannabinoid, using Nuclear Magnetic Resonance (NMR) spectroscopy and Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy. The included protocols and data are intended to support research, forensic analysis, and drug development activities.

# Nuclear Magnetic Resonance (NMR) Spectroscopy Characterization

NMR spectroscopy is a powerful technique for the structural elucidation of molecules. The following data and protocols detail the characterization of **ADB-5Br-INACA** in a deuterated solvent.

## **Quantitative NMR Data**

The <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts for **ADB-5Br-INACA** were recorded in DMSO-d<sub>6</sub> and are referenced to tetramethylsilane (TMS) at 0.00 ppm.[1]

Table 1: <sup>1</sup>H NMR Chemical Shifts (δ) of **ADB-5Br-INACA** in DMSO-d<sub>6</sub>.[1]



hemical Shift (ppm)	
.99	
.44	
28	
56	
65	
67	
72	

| 8.30 |

Table 2:  $^{13}\text{C}$  NMR Chemical Shifts ( $\delta$ ) of ADB-5Br-INACA in DMSO-d<sub>6</sub>.[1]

Chemical Shift (ppm)
26.6
34.5
58.8
113.2
114.9
122.8
123.4
129.5
137.1
140.0
160.9



| 171.7 |

## **Experimental Protocol: NMR Spectroscopy**

This protocol outlines the steps for acquiring <sup>1</sup>H and <sup>13</sup>C NMR spectra of ADB-5Br-INACA.

#### 1.2.1. Instrumentation

- Spectrometer: Bruker Avance Neo 400 NMR spectrometer operating at a magnetic field of 9.4 Tesla.[1]
- Probe: Prodigy BBO-H&F-D-05 Z-gradient probe.[1]
- Software: TopSpin 4.0 or equivalent for data acquisition and processing.[1]

### 1.2.2. Sample Preparation

- Accurately weigh approximately 5-10 mg of ADB-5Br-INACA standard.
- Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Vortex the mixture until the sample is fully dissolved.
- Transfer the solution to a 5 mm NMR tube.

## 1.2.3. Data Acquisition

- Insert the NMR tube into the spectrometer.
- Tune and match the probe for both <sup>1</sup>H and <sup>13</sup>C frequencies.
- Shim the magnetic field to obtain optimal resolution.
- Acquire a <sup>1</sup>H NMR spectrum. Typical parameters include:
  - Pulse sequence: zg30
  - Number of scans: 16-64



Relaxation delay: 1-2 s

Spectral width: ~16 ppm

Acquire a <sup>13</sup>C NMR spectrum. Typical parameters include:

Pulse sequence: zgpg30 (proton decoupled)

Number of scans: 1024 or more, depending on sample concentration

Relaxation delay: 2 s

Spectral width: ~240 ppm

Record spectra at a temperature of 25 °C.[1]

#### 1.2.4. Data Processing

- Apply Fourier transformation to the acquired free induction decays (FIDs).
- Phase correct the spectra.
- Calibrate the chemical shift axis using the residual solvent peak of DMSO-d<sub>6</sub> ( $\delta$  = 2.50 ppm for <sup>1</sup>H and  $\delta$  = 39.52 ppm for <sup>13</sup>C) or an internal standard such as TMS.
- Integrate the peaks in the <sup>1</sup>H NMR spectrum.
- Perform peak picking for both <sup>1</sup>H and <sup>13</sup>C NMR spectra.

# Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy Characterization

ATR-FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups in a molecule based on their infrared absorption.

# **Quantitative ATR-FTIR Data**

A specific peak list for **ADB-5Br-INACA** was not available in the reviewed literature. The protocol below is based on the instrumentation reported for its analysis and common practices



for similar compounds.

## **Experimental Protocol: ATR-FTIR Spectroscopy**

This protocol provides a methodology for the ATR-FTIR analysis of ADB-5Br-INACA.

#### 2.2.1. Instrumentation

- Spectrometer: Thermo SCIENTIFIC Nicolet iS5 FT-IR spectrometer.[2]
- Accessory: iD5 Attenuated Total Reflectance (ATR) accessory with a diamond crystal.
- Software: OMNIC or equivalent for data acquisition and analysis.[2]

## 2.2.2. Sample Preparation

- Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing
  it to dry completely.
- Record a background spectrum of the clean, empty ATR crystal.
- Place a small amount of the solid ADB-5Br-INACA powder directly onto the center of the ATR crystal.
- Apply firm and even pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.

### 2.2.3. Data Acquisition

- Acquire the sample spectrum. Typical parameters include:
  - Scan range: 4000 400 cm<sup>-1</sup>
  - Resolution: 4 cm<sup>-1</sup>.[2]
  - Number of scans: 16-32
  - Mode: Absorbance.[2]

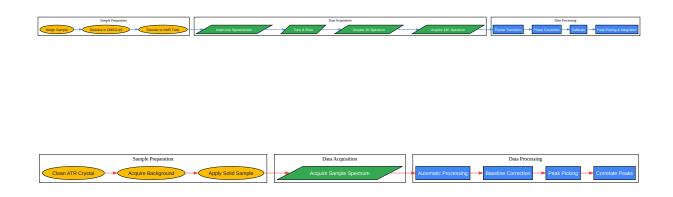


## 2.2.4. Data Processing

- The software will automatically ratio the sample spectrum against the background spectrum to produce the final infrared spectrum.
- Perform baseline correction if necessary.
- Use the peak picking function to identify the wavenumbers of the major absorption bands.
- Correlate the observed absorption bands with known functional group frequencies to confirm the molecular structure.

## **Visualized Experimental Workflows**

The following diagrams illustrate the logical flow of the characterization processes.



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## References







- 1. Identification of ADB-5'Br-BINACA in plant material and analytical characterization using GC-MS, LC-QTOF-MS, NMR and ATR-FTIR [cfsre.org]
- 2. policija.si [policija.si]
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